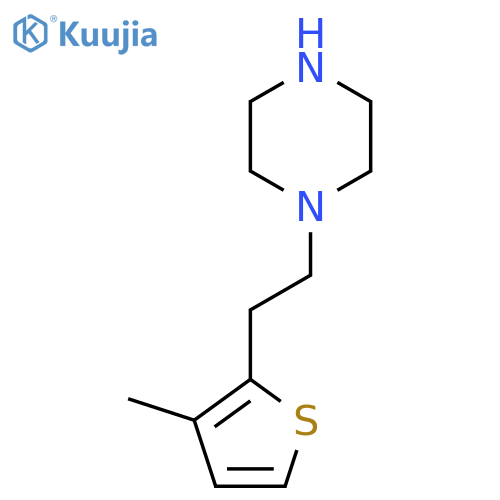

Cas no 1519670-14-4 (1-2-(3-methylthiophen-2-yl)ethylpiperazine)

1519670-14-4 structure

商品名:1-2-(3-methylthiophen-2-yl)ethylpiperazine

1-2-(3-methylthiophen-2-yl)ethylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-2-(3-methylthiophen-2-yl)ethylpiperazine

- 1519670-14-4

- EN300-1806720

- 1-[2-(3-methylthiophen-2-yl)ethyl]piperazine

-

- インチ: 1S/C11H18N2S/c1-10-3-9-14-11(10)2-6-13-7-4-12-5-8-13/h3,9,12H,2,4-8H2,1H3

- InChIKey: DPVCDIMTEVNMBH-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(C)=C1CCN1CCNCC1

計算された属性

- せいみつぶんしりょう: 210.11906976g/mol

- どういたいしつりょう: 210.11906976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 43.5Ų

1-2-(3-methylthiophen-2-yl)ethylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1806720-0.25g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 0.25g |

$1156.0 | 2023-09-19 | ||

| Enamine | EN300-1806720-1.0g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1806720-0.05g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 0.05g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1806720-0.1g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 0.1g |

$1106.0 | 2023-09-19 | ||

| Enamine | EN300-1806720-5.0g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1806720-0.5g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 0.5g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1806720-10.0g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 10g |

$5405.0 | 2023-06-02 | ||

| Enamine | EN300-1806720-2.5g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 2.5g |

$2464.0 | 2023-09-19 | ||

| Enamine | EN300-1806720-1g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 1g |

$1256.0 | 2023-09-19 | ||

| Enamine | EN300-1806720-5g |

1-[2-(3-methylthiophen-2-yl)ethyl]piperazine |

1519670-14-4 | 5g |

$3645.0 | 2023-09-19 |

1-2-(3-methylthiophen-2-yl)ethylpiperazine 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

1519670-14-4 (1-2-(3-methylthiophen-2-yl)ethylpiperazine) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬